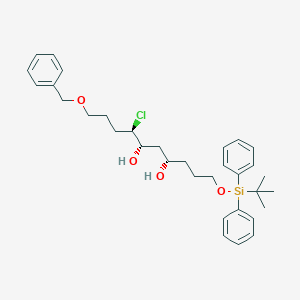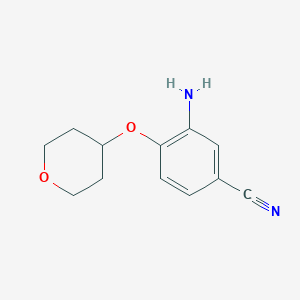
Chromane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromane-2,6-dicarboxylic acid is a heterocyclic compound featuring a chromane core with carboxylic acid groups at the 2 and 6 positions. This compound is part of the broader family of chromane derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromane-2,6-dicarboxylic acid can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, which is used to introduce formyl groups into the chromane scaffold . Another method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Chromane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to chromane-2,6-dicarboxylic alcohols.
Substitution: Formation of halogenated or nitrated chromane derivatives.
Wissenschaftliche Forschungsanwendungen
Chromane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chromane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Chromane-2,6-dicarboxylic acid can be compared with other similar compounds such as:
Chromane-2,4-dione: Another derivative with notable biological activities, including inhibition of monoamine oxidase.
Chromane-2-carboxylic acid: Similar in structure but with different substitution patterns and biological properties.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H10O5 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-10(13)7-2-3-8-6(5-7)1-4-9(16-8)11(14)15/h2-3,5,9H,1,4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
QNGLJYYWOCEYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
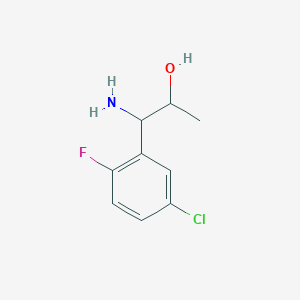
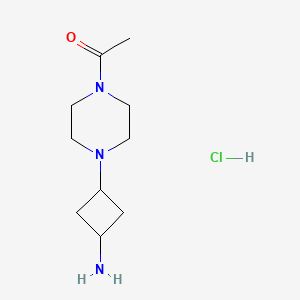
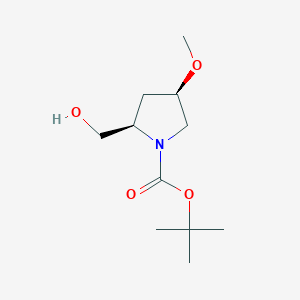
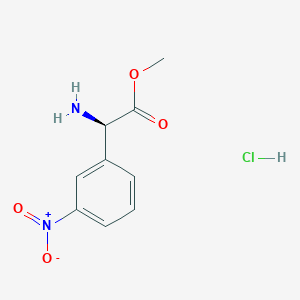
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
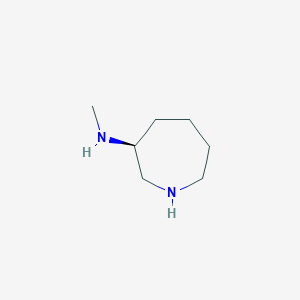
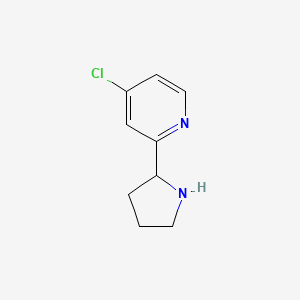
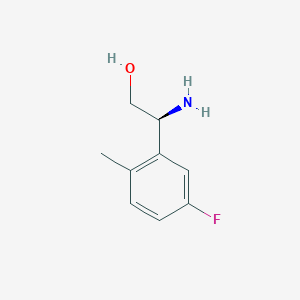
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
